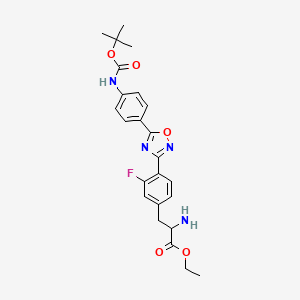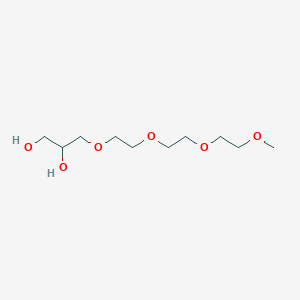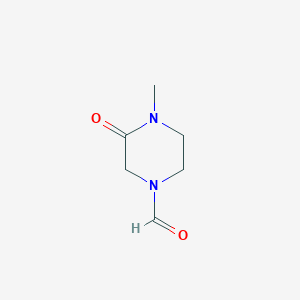
2-(ethylmethylamino)-6-methylisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylmethylamino)-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an ethyl-methyl-amino group attached to the 2-position and a methyl group attached to the 6-position of the isonicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylmethylamino)-6-methylisonicotinic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 6-methyl-isonicotinic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl and methyl groups using appropriate alkylating agents under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidation products.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups.
Substitution: The compound can participate in substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2-(ethylmethylamino)-6-methylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(ethylmethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
類似化合物との比較
2-Amino-2-methyl-1-propanol: An alkanolamine with similar structural features but different functional groups.
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer synthesis.
Uniqueness: 2-(ethylmethylamino)-6-methylisonicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an ethyl-methyl-amino group and a methyl group on the isonicotinic acid ring sets it apart from other similar compounds, offering unique opportunities for research and application.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-[ethyl(methyl)amino]-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-4-12(3)9-6-8(10(13)14)5-7(2)11-9/h5-6H,4H2,1-3H3,(H,13,14) |
InChIキー |
HCJNUSBGNKJUGL-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC(=CC(=C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



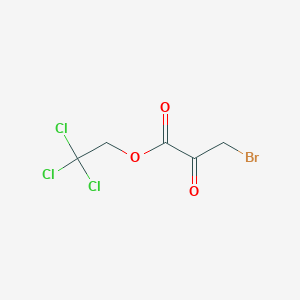
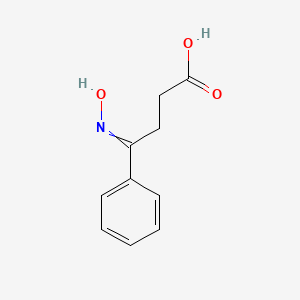
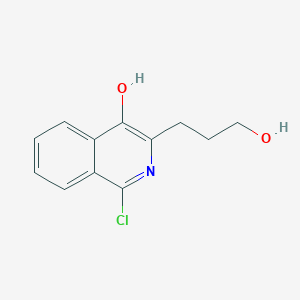
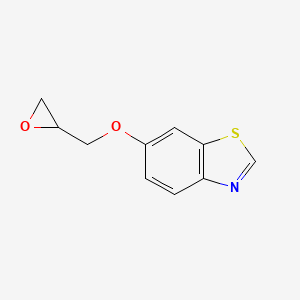
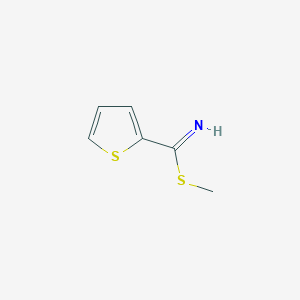

![3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B8572898.png)
